
C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is a biomedical compound used for the study of certain diseases. It is a formamide derivative of galactose, which exhibits potential antitumor activity against various cancer types.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide involves the acetylation of the hydroxyl groups on the galactopyranosyl ring. This is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine. The formamide group is then introduced through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale acetylation and formylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Oxidation: Yields carbonyl derivatives.
Substitution: Yields substituted formamide derivatives.
Wissenschaftliche Forschungsanwendungen
C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis.
Biology: For studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential antitumor activity and other therapeutic properties.
Industry: Used in the development of pharmaceuticals and other biomedical products.
Wirkmechanismus
The mechanism by which C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The formamide group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, contributing to its antitumor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- C-(2,3,4-Tri-O-acetyl-1-hydroxy-beta-D-arabinopyranosyl)formamide
- Methyl 2,3,4-tri-O-acetyl-1-O-galactopyranoside
- 2,3,4-Tri-O-acetyl-1-hydroxy-beta-D-glucopyranosyl formamide
Uniqueness
C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is unique due to its specific structure, which allows it to exhibit distinct biological activities. Its potential antitumor activity sets it apart from other similar compounds, making it a valuable compound for biomedical research.
Eigenschaften
Molekularformel |
C13H19NO10 |
|---|---|
Molekulargewicht |
349.29 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-carbamoyl-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C13H19NO10/c1-5(16)21-9-8(4-15)24-13(20,12(14)19)11(23-7(3)18)10(9)22-6(2)17/h8-11,15,20H,4H2,1-3H3,(H2,14,19)/t8-,9+,10+,11-,13-/m1/s1 |
InChI-Schlüssel |
PMDHADXIUHZDHD-VFZGUZRASA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H](O[C@]([C@@H]([C@H]1OC(=O)C)OC(=O)C)(C(=O)N)O)CO |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)(C(=O)N)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


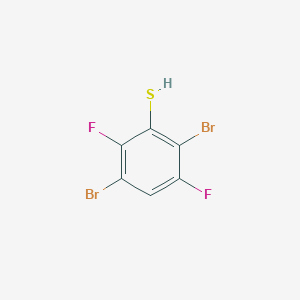


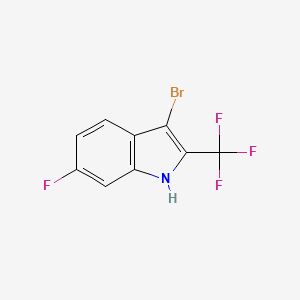
![2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one](/img/structure/B12850970.png)
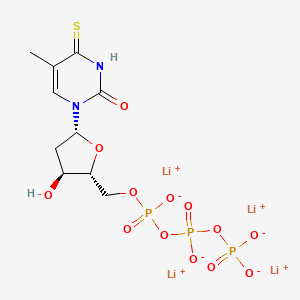
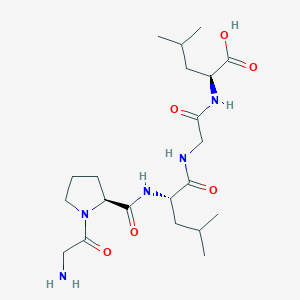
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
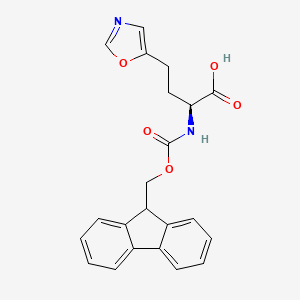
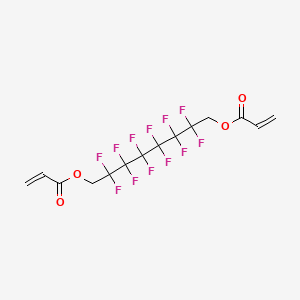
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)


